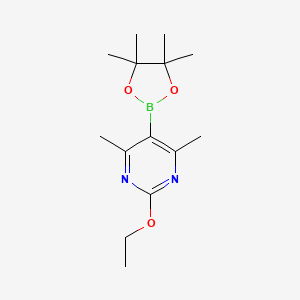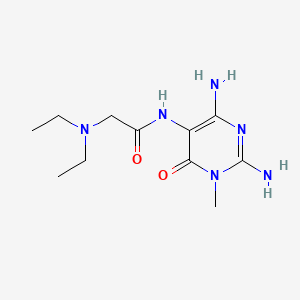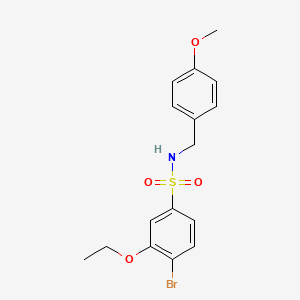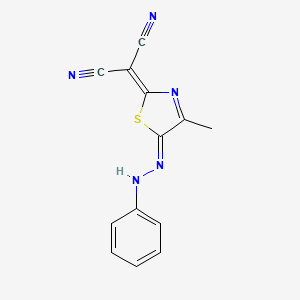![molecular formula C24H24F4N4O2 B13369453 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide](/img/structure/B13369453.png)
6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide is a complex organic compound that belongs to the class of fluorinated quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the incorporation of fluorine atoms. Common synthetic routes may include:
Formation of the Quinoline Core: This step often involves cyclization reactions, such as the Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Incorporation of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinoline ketone, while reduction of the carbonyl group regenerates the hydroxyl group.
科学研究应用
6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of 6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Fluorinated Piperazines:
Uniqueness
6-fluoro-4-hydroxy-N-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)-2-quinolinecarboxamide is unique due to its combination of a quinoline core, a piperazine ring, and multiple fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C24H24F4N4O2 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
6-fluoro-4-oxo-N-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C24H24F4N4O2/c25-17-5-6-20-19(14-17)22(33)15-21(30-20)23(34)29-7-2-8-31-9-11-32(12-10-31)18-4-1-3-16(13-18)24(26,27)28/h1,3-6,13-15H,2,7-12H2,(H,29,34)(H,30,33) |
InChI 键 |
NQPMQGOOMKKKGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=O)C3=C(N2)C=CC(=C3)F)C4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369370.png)
![3-[(Tert-butylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369378.png)

![7-(2-methoxyethyl)-2-[(4-pyridinylmethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369382.png)
![methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B13369397.png)
![7-benzyl-2-sulfanyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13369398.png)

![2-(4-chlorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13369407.png)
![1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13369408.png)
![1,10-Diazatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8,10-pentaene-3-carboxylic acid](/img/structure/B13369410.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369412.png)
![2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B13369422.png)


